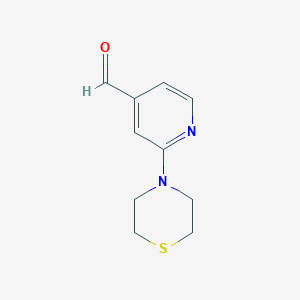

2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde

Description

2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted at the 4-position with a formyl group and at the 2-position with a thiomorpholine moiety. Thiomorpholine, a sulfur-containing analog of morpholine, introduces distinct electronic and steric properties due to the replacement of oxygen with sulfur.

Properties

IUPAC Name |

2-thiomorpholin-4-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESFZSHCANCGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640222 | |

| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-24-2 | |

| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde typically involves the reaction of thiomorpholine with 4-pyridinecarboxaldehyde under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate thiomorpholine, followed by nucleophilic addition to the aldehyde group of 4-pyridinecarboxaldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.

Major Products Formed

Oxidation: 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid.

Reduction: 2-(Thiomorpholin-4-yl)pyridine-4-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiomorpholine ring may also interact with metal ions, forming coordination complexes that can modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Pyridine-4-carbaldehyde derivatives (e.g., Schiff bases with aminophenol or aminothiophenol): These lack the thiomorpholine group but retain the aldehyde functionality for condensation reactions.

4-Morpholin-4-yl-pyridine derivatives (e.g., 4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde): Replace sulfur with oxygen in the morpholine ring, altering electronic properties and hydrogen-bonding capabilities .

Thiomorpholine-containing coumarin derivatives : Share the thiomorpholine moiety but incorporate a coumarin scaffold, emphasizing sulfur’s role in stabilizing crystal packing via C–H···S interactions .

Data Table: Key Properties of Comparable Compounds

Key Research Findings

Sulfur vs.

Crystal Packing : In thiomorpholine-coumarin hybrids, C–H···S hydrogen bonds contribute to 3D network stabilization, a feature absent in oxygenated analogs .

Aldehyde Reactivity : The formyl group in this compound is primed for Schiff base formation, analogous to pyridine-4-carbaldehyde derivatives, enabling applications in coordination chemistry .

Notes

- Limitations : Direct data on this compound are sparse; comparisons rely on structural analogs.

- Software Tools : Crystallographic studies of analogs (e.g., thiomorpholine-coumarin) employ SHELX for refinement and ORTEP for visualization .

Biological Activity

2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiomorpholine ring attached to a pyridine ring , with an aldehyde group at the 4-position of the pyridine structure. This unique configuration allows for various chemical interactions that are critical in biological systems.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Thiomorpholine and pyridine structure | Aldehyde group at position 4 |

| 2-(Thiomorpholin-4-yl)pyridine-3-carbonitrile | Contains a carbonitrile group instead of an aldehyde | Different reactivity due to carbonitrile presence |

| 3-(Thiomorpholin-4-yl)pyridine-2-carbonitrile | Altered position of thiomorpholine attachment | Variation in biological activity |

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. It has been studied for its ability to influence cancer cell growth and apoptosis mechanisms, suggesting its potential as an anticancer agent. The compound's interactions with specific biomolecules may lead to alterations in cellular processes, making it a candidate for further investigation in therapeutic contexts .

The mechanism of action for this compound primarily involves its interaction with molecular targets through covalent bonding . The aldehyde group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and affecting various biochemical pathways essential for cellular function . This interaction can lead to significant changes in the structure and function of these biomolecules, thereby modulating cellular responses.

Case Studies and Research Findings

- Anticancer Activity : A study reported that this compound demonstrated selective antiproliferative effects against several cancer cell lines, including HeLa and BxPC-3 cells. The compound exhibited an IC50 range indicating potent activity .

- Comparative Studies : When compared with similar compounds, such as 2-(Thiomorpholin-4-yl)pyridine-3-carbonitrile, the aldehyde group's presence at the 4-position significantly influenced its reactivity and biological interactions. This structural difference is crucial in determining the compound's overall efficacy .

- Coordination Chemistry : The compound has also been explored for its potential as a ligand in coordination chemistry, where it interacts with metal ions to form complexes that may exhibit enhanced biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.